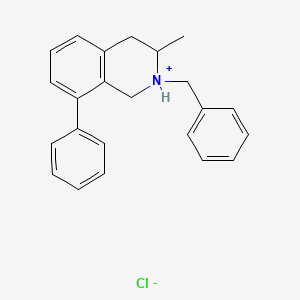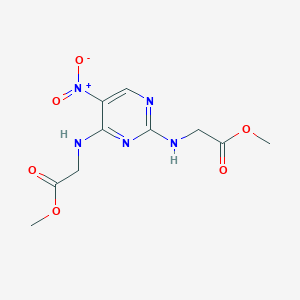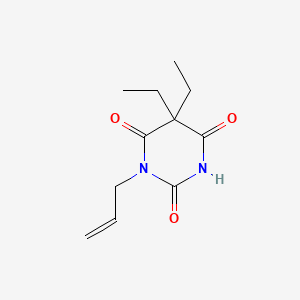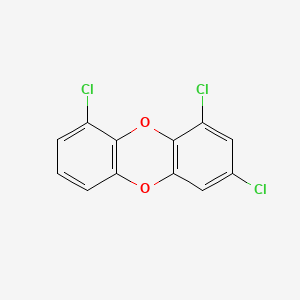![molecular formula C11H13N3O2 B13780908 Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- CAS No. 67905-63-9](/img/structure/B13780908.png)
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- is a chemical compound with the molecular formula C11H13N3O2. This compound is known for its unique structure, which includes a cyanoethyl group and a hydroxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize high-efficiency liquid chromatography techniques. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used for the analysis and separation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- has several scientific research applications:
Biology: This compound is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyanoethyl and hydroxyphenyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide
Uniqueness
What sets Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- apart from similar compounds is its unique combination of the cyanoethyl and hydroxyphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
67905-63-9 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-[3-(2-cyanoethylamino)-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-9-3-4-11(16)10(7-9)13-6-2-5-12/h3-4,7,13,16H,2,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
ODVOQTAXTDMKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
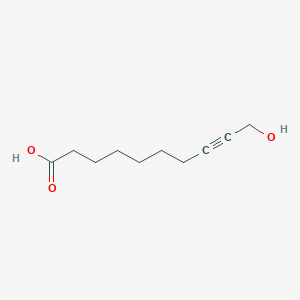
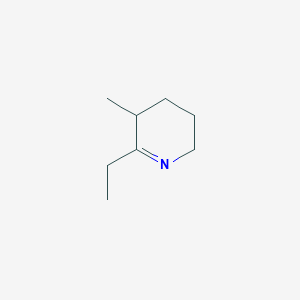
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
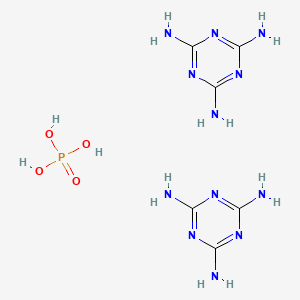
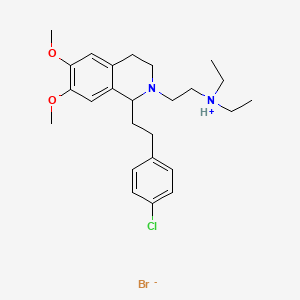
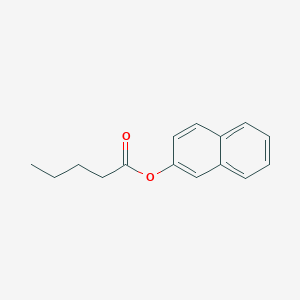
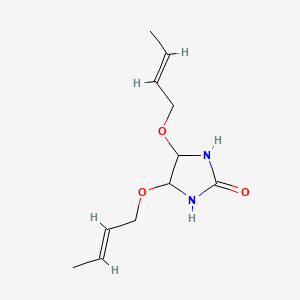
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
